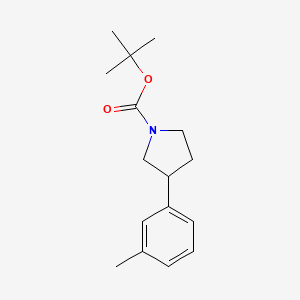
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is a complex organic compound characterized by the presence of a bromine atom, a methyl group, and a methoxyphenyl group attached to an indanyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as ethers or amines.
Scientific Research Applications
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity or protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals, materials science, and nanotechnology.
Mechanism of Action
The mechanism of action of (6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The bromine and methoxyphenyl groups can participate in various binding interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-7-hydroxy-3-methylcoumarin): This compound shares the bromine and methyl groups but has a different core structure.
(4-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one): Similar in having a bromine and methyl group attached to an indanyl core, but lacks the methoxyphenyl group.
Uniqueness
(6-Bromo-7-methyl-4-indanyl)(4-methoxyphenyl)methanone is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both bromine and methoxyphenyl groups allows for diverse chemical modifications and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17BrO2 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
(6-bromo-7-methyl-2,3-dihydro-1H-inden-4-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H17BrO2/c1-11-14-4-3-5-15(14)16(10-17(11)19)18(20)12-6-8-13(21-2)9-7-12/h6-10H,3-5H2,1-2H3 |
InChI Key |
ZIKXUSXAEGTNRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC2)C(=O)C3=CC=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)
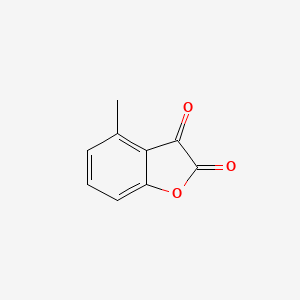
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)
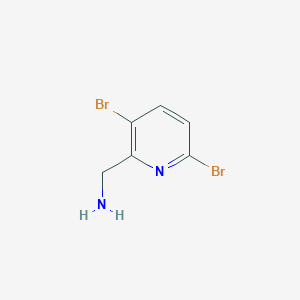
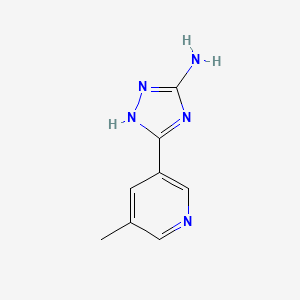


![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)
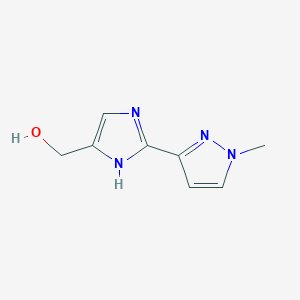

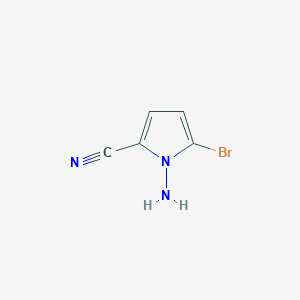

![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)
